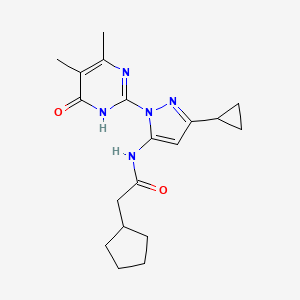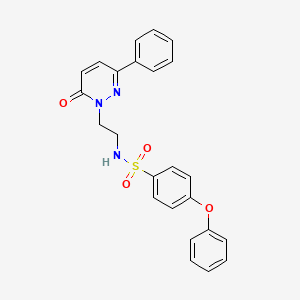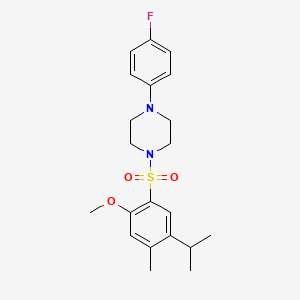![molecular formula C14H6ClF6NO B2610970 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone CAS No. 338770-58-4](/img/structure/B2610970.png)
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains two aromatic rings: a pyridine ring and a phenyl ring, both substituted with trifluoromethyl (-CF3) and chloro (-Cl) groups. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Chemical Reactions Analysis
The compound might undergo nucleophilic aromatic substitution reactions at the chloro group. The trifluoromethyl group, being electron-withdrawing, could activate the aromatic ring towards electrophilic aromatic substitution .科学的研究の応用
Isomorphous Structures and Chemical Exchange
Studies on methyl- and chloro-substituted heterocyclic analogues, including compounds with trifluoromethyl groups, have shown that these structures obey the chlorine-methyl (Cl-Me) exchange rule. This rule is significant in understanding the behavior and reactivity of these compounds, which could impact their application in synthesis and material science. The research demonstrates the importance of handling extensive disorder in crystal structures for accurate description and highlights challenges in automatically detecting isomorphism during data-mining processes (Swamy et al., 2013).
Synthesis of Anti-tuberculosis Drug Candidates
The synthesis of benzothiazinones, which are new anti-tuberculosis drug candidates, involves side products with trifluoromethylphenyl groups. The structural characterization of these side products contributes to the understanding of synthetic pathways and potentially the development of more efficient methods for producing novel anti-tuberculosis agents (Eckhardt et al., 2020).
Development of P2X7 Antagonists
The design and synthesis of novel P2X7 antagonists for potential treatment of mood disorders involve compounds with trifluoromethylphenyl groups. These compounds have shown significant activity in preclinical models, indicating their potential for advancing into clinical trials. This research underscores the importance of trifluoromethylphenyl derivatives in developing new therapeutics (Chrovian et al., 2018).
Antimicrobial and Molecular Docking Studies
Research on compounds containing pyridinyl and phenyl groups has shown promise in antimicrobial activities. Molecular docking studies of these compounds have revealed their potential mechanism of action, providing insights into their effectiveness against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents (Sivakumar et al., 2021).
Anti-inflammatory and Antibacterial Agents
Pyrazoline derivatives with phenyl and furanyl groups have been synthesized for their potential anti-inflammatory and antibacterial properties. Microwave-assisted synthesis has proven to be an efficient method for their production, offering environmental benefits and high yields. These compounds' biological evaluations indicate their potential as templates for new therapeutic agents (Ravula et al., 2016).
Safety and Hazards
特性
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF6NO/c15-10-5-9(14(19,20)21)6-22-11(10)12(23)7-2-1-3-8(4-7)13(16,17)18/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAVZQBNRPURTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-3-methyl-4-[(2-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2610888.png)
![N-(3,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2610890.png)


![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2610894.png)
![Methyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2610895.png)




![7-Hydroxy-3-[2-(methylethyl)phenoxy]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2610900.png)
![2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2610903.png)

